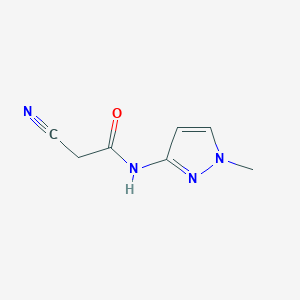

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Vue d'ensemble

Description

“2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is a chemical compound with the CAS Number: 1183480-49-0 . It has a molecular weight of 164.17 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of cyanoacetamides like “2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” can be carried out in several ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for “2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is 1S/C7H8N4O/c1-11-5-3-6 (10-11)9-7 (12)2-4-8/h3,5H,2H2,1H3, (H,9,10,12) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 164.17 .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Agents

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide: has been explored for its potential in the development of anticancer agents . The pyrazole core structure is known to exhibit growth inhibition in cancer cell lines, such as PC-3 cells, which are indicative of prostate cancer. This compound serves as a scaffold for synthesizing various derivatives that act as androgen receptor antagonists, a therapeutic strategy in prostate cancer treatment.

Agriculture: Insecticidal Properties

In the agricultural sector, derivatives of this compound have been investigated for their insecticidal activities . Targeting the ryanodine receptor (RyR) in insects, these derivatives can potentially serve as potent insecticides, offering a new approach to pest control in crops, thus contributing to increased agricultural productivity and food security.

Material Science: Polymer Synthesis

The cyano and acetamide functional groups in 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide make it a candidate for polymer synthesis applications. It can be used as a monomer or a cross-linking agent in the creation of novel polymers with potential applications in various industries, including automotive, aerospace, and electronics .

Biochemistry: Enzyme Inhibition

In biochemistry research, this compound’s derivatives are utilized to study enzyme inhibition mechanisms. By modifying the pyrazole core, researchers can create molecules that inhibit specific enzymes involved in disease pathways, aiding in the discovery of new drugs .

Environmental Science: Pollution Remediation

The chemical structure of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide allows for its use in environmental applications, particularly in pollution remediation. Its derivatives can be designed to bind to contaminants, facilitating their removal from water or soil, thereby reducing environmental pollution and associated health risks .

Chemical Synthesis: Heterocyclic Compound Formation

This compound is a versatile precursor in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Its reactivity enables the formation of various heterocycles, expanding the toolbox of synthetic chemists for creating biologically active molecules .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that cyanoacetamide derivatives, which include 2-cyano-n-(1-methyl-1h-pyrazol-3-yl)acetamide, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

It is known that the carbonyl and cyano functions of cyanoacetamide derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used to synthesize various organic heterocycles , which can affect multiple biochemical pathways depending on their structure and functional groups.

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities , which suggests that 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide may also have various biological effects.

Action Environment

It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , which suggests that the action of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide may also be influenced by environmental factors.

Propriétés

IUPAC Name |

2-cyano-N-(1-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-5-3-6(10-11)9-7(12)2-4-8/h3,5H,2H2,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGWZHDAPARIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

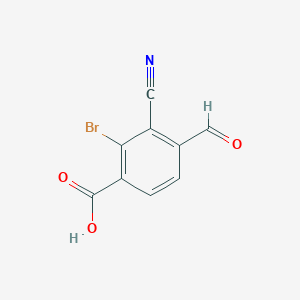

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)